molecular formula C12H22N2O4 B12982140 tert-Butyl 4-(3-hydroxypropyl)-3-oxopiperazine-1-carboxylate

tert-Butyl 4-(3-hydroxypropyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B12982140
M. Wt: 258.31 g/mol
InChI Key: HJFZHOUNZBEAQG-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-hydroxypropyl)-3-oxopiperazine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a piperazine ring substituted with a tert-butyl group, a hydroxypropyl group, and a carboxylate group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-hydroxypropyl)-3-oxopiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 3-hydroxypropyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-hydroxypropyl)-3-oxopiperazine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

tert-Butyl 4-(3-hydroxypropyl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-hydroxypropyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with enzymes or receptors, while the piperazine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
  • tert-Butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(3-hydroxypropyl)-3-oxopiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of both a hydroxypropyl group and a tert-butyl group allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

tert-butyl 4-(3-hydroxypropyl)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-6-13(5-4-8-15)10(16)9-14/h15H,4-9H2,1-3H3

InChI Key

HJFZHOUNZBEAQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCCO

Origin of Product

United States

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